molecular formula C9H10O3 B1582540 3,4'-Dihydroxypropiophenone CAS No. 53170-93-7

3,4'-Dihydroxypropiophenone

Cat. No.: B1582540
CAS No.: 53170-93-7
M. Wt: 166.17 g/mol
InChI Key: LTEPZFZSPZASKJ-UHFFFAOYSA-N
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Description

3,4’-Dihydroxypropiophenone is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of two hydroxyl groups attached to a propiophenone backbone. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

It is known that this compound is a natural product derived from plant sources , which suggests it may interact with a variety of biological targets.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C for up to 3 years . The compound’s action and efficacy could also be influenced by the pH and ionic strength of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dihydroxypropiophenone can be synthesized through several methods. One common approach involves the Fries rearrangement of pyrocatechol dipropionate with aluminum chloride in chlorobenzene at 80°C for 2 hours, yielding an 84% product . Another method involves the acylation of pyrocatechol with propionic acid in the presence of boron trifluoride at 150°C for 2 hours in a sealed tube .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dihydroxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

Comparison: 3,4’-Dihydroxypropiophenone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and interaction profiles, making it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

3-hydroxy-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEPZFZSPZASKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348598
Record name 3,4'-Dihydroxypropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53170-93-7
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
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Record name 3,4'-Dihydroxypropiophenone
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Record name 53170-93-7
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Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA5SG75SZB
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Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What natural sources contain 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one?

A1: 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one has been identified in the branches of Eucalyptus maideni and the water extract of birch leaves .

Q2: Has 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one shown any potential in cytotoxicity studies?

A2: While 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one itself hasn't been extensively studied for cytotoxicity, other phenolic compounds found alongside it in Eucalyptus maideni extracts, such as resveratrol, piceatannol, and gallic acid, have demonstrated moderate inhibitory effects on the human myeloid leukemia HL-60 cell line.

Q3: Are there any known glycosylated forms of 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one?

A3: Yes, research has identified 3-hydroxy-1-(4-hydroxyphenyl)-propan-1-one 3-O-β-D-glucoside as a main non-flavonoid constituent in birch leaves water extract.

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